molecular formula C12H18N2O4 B2539036 2-Nitro-4,5-dipropoxyaniline CAS No. 148274-67-3

2-Nitro-4,5-dipropoxyaniline

Cat. No.: B2539036
CAS No.: 148274-67-3
M. Wt: 254.286
InChI Key: GUNXHZFNPWODAC-UHFFFAOYSA-N
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Description

2-Nitro-4,5-dipropoxyaniline is an organic compound with the molecular formula C12H18N2O4. It is a derivative of aniline, where the nitro group is positioned at the second carbon, and the propoxy groups are attached to the fourth and fifth carbons of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4,5-dipropoxyaniline typically involves the nitration of 4,5-dipropoxyaniline. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions must be carefully controlled to ensure the selective nitration at the second position of the aniline ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-4,5-dipropoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Nitro-4,5-dipropoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-4,5-dipropoxyaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or activation. The propoxy groups may enhance the compound’s solubility and facilitate its interaction with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Uniqueness: 2-Nitro-4,5-dipropoxyaniline is unique due to the presence of two propoxy groups, which significantly influence its chemical reactivity and solubility. These groups make it more versatile in various chemical reactions and applications compared to its simpler analogs .

Properties

IUPAC Name

2-nitro-4,5-dipropoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-3-5-17-11-7-9(13)10(14(15)16)8-12(11)18-6-4-2/h7-8H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNXHZFNPWODAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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